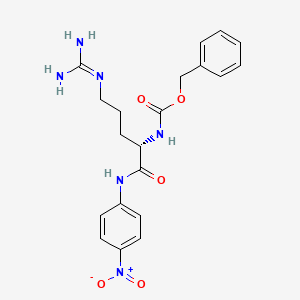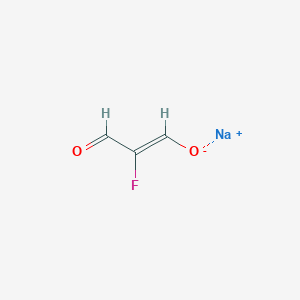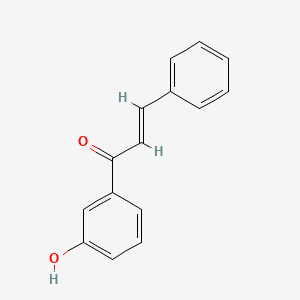
(E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3-Hydroxyphenyl)-3-phenylprop-2-en-1-one belongs to the class of organic compounds known as retrochalcones. These are a form of normal chalcones that are structurally distinguished by the lack of oxygen functionalities at the C2'- and C6'-positions (2E)-1-(3-Hydroxyphenyl)-3-phenylprop-2-en-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Antibacterial Activity
(E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one demonstrates significant antibacterial properties. A study using density functional theory and molecular docking showed that the compound exhibits high chemical reactivity, particularly due to its oxygen atoms and π-system. This reactivity contributes to its effectiveness against bacteria like Staphylococcus aureus. The carbonyl group in the molecule forms multiple bonds with key proteins of the bacteria, indicating strong antibacterial activity (Deghady et al., 2021). Additionally, other derivatives of this compound have shown varying degrees of antimicrobial activities, with some exhibiting excellent activities against multiple bacterial strains (Balaji et al., 2016).
Corrosion Inhibition
The compound also shows potential as a corrosion inhibitor. Research has demonstrated that certain derivatives, specifically chalcone derivatives, can significantly inhibit the corrosion of aluminum in hydrochloric acid solutions. This is achieved through changing the mechanism of hydrogen evolution and metal dissolution, acting as mixed-type inhibitors (Fouda et al., 2014).
Structural and Electronic Analysis
Several studies have focused on the structural and electronic characteristics of this compound and its derivatives. These studies include detailed analyses using techniques like X-ray diffraction, NMR spectroscopy, and density functional theory. They provide insights into the molecule’s geometry, electronic properties, and chemical reactivity, which are essential for understanding its potential applications in various fields (Berestovitskaya et al., 2016), (Gomes et al., 2020).
Antioxidant Activity
Some derivatives of this compound have been synthesized and tested for their antioxidant activity. The research includes the evaluation of these compounds' free radical scavenging ability, indicating potential applications in areas requiring antioxidant properties (Sulpizio et al., 2016).
Crystal Structure and Thermal Characterization
Investigations into the crystal structures and thermal characteristics of 4-hydroxychalcone derivatives have been carried out. These studies provide valuable information regarding the stability and structural properties of the compound at various temperatures, which is crucial for its practical applications in different environments (Shubhalaxmi et al., 2013).
Molecular Structure and Chemical Reactivity Studies
Comprehensive studies have been conducted to understand the molecular structure, electronic properties, and chemical reactivity of this compound. These studies utilize advanced computational methods, such as density functional theory, to analyze the molecule’s behavior and properties (Adole et al., 2020).
properties
CAS RN |
3033-92-9 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11,16H/b10-9+ |
InChI Key |
PACTXFWSVIDIEX-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O |
Other CAS RN |
3033-92-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



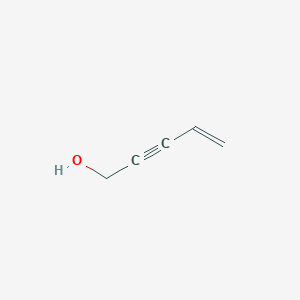

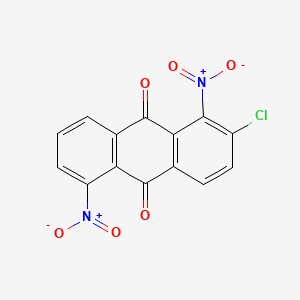
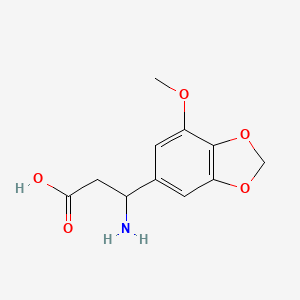
![(1R,11aalpha)-1alpha,5alpha-Methanodecahydro-2H-pyrido[1,2-a][1,5]diazocine](/img/structure/B1654918.png)
![(1E,2E)-bis[1-(biphenyl-4-yl)ethylidene]hydrazine](/img/structure/B1654919.png)
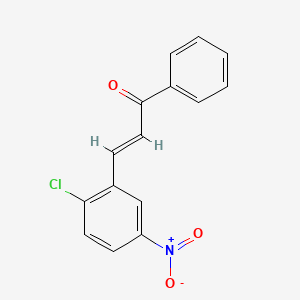
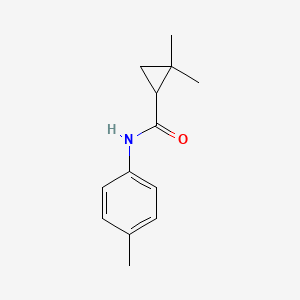

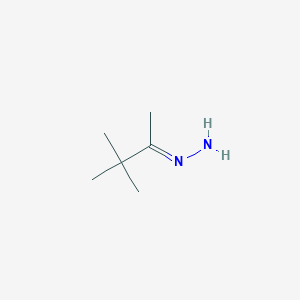
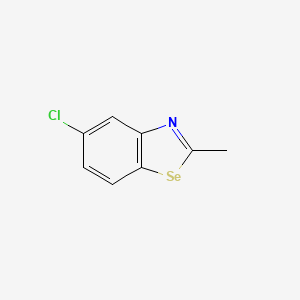
![2,7,7-Trimethyl-5-azabicyclo[4.1.1]octan-4-one](/img/structure/B1654929.png)
